Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. Des‑fluoro and Chloro Analogs
Among the phenethyl oxazole‑4‑carboxylate series, the 3‑fluoro‑5‑methyl substitution pattern yields a calculated XLogP3 of 2.9 and a TPSA of 52.3 Ų, values that fall within established oral drug‑likeness criteria [1]. In contrast, the des‑fluoro (unsubstituted phenethyl) analog exhibits a lower XLogP3 ≈ 2.4, while the 4‑chloro‑3‑methylphenethyl analog shows a higher XLogP3 ≈ 3.4 and increased molecular weight (265.7 vs. 249.2 g/mol) . The fluorine atom thus provides a “Goldilocks” lipophilicity window—sufficient for membrane permeation without crossing into excessive logP territory associated with poor solubility and higher metabolic clearance. The TPSA value, which is identical for all three analogs because it is dominated by the oxazole‑carboxylate core, remains well below the 140 Ų threshold, indicating that the fluorine substituent achieves lipophilicity modulation without compromising hydrogen‑bonding capacity.
ΔXLogP3 +0.5 vs des‑fluoro, –0.5 vs chloro
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 52.3 Ų; MW = 249.24 g/mol |
| Comparator Or Baseline | Des-fluoro phenethyl oxazole-4-carboxylate (XLogP3 ≈ 2.4); 4-Chloro-3-methylphenethyl oxazole-4-carboxylate (XLogP3 ≈ 3.4, MW = 265.69 g/mol) |
| Quantified Difference | ΔXLogP3 = +0.5 vs. des-fluoro; ΔXLogP3 = –0.5 vs. chloro analog; ΔMW = –16.5 g/mol vs. chloro analog |
| Conditions | Calculated via XLogP3 algorithm (PubChem/ChemSpider) based on 2D molecular structure; TPSA derived from fragment-based method |
Why This Matters
The intermediate lipophilicity and lower molecular weight of the 3‑fluoro‑5‑methylphenethyl analog suggest superior solubility‑permeability balance and higher ligand efficiency compared to the chloro congener, making it a more attractive starting point for fragment‑based lead discovery.
- [1] PubChem computed properties for ethyl 2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS 61151-99-3). XLogP3 = 2.9, TPSA = 52.3 Ų. View Source
